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4-anilinophenyl 4-methylbenzenesulfonate

COX‑2 inhibition Anti‑inflammatory Sulfonate vs. sulfonamide

Choose 4-anilinophenyl 4-methylbenzenesulfonate for its dual role as a non-ionic PAG and a bench-stable electrophile. Its diphenylamine core enables clean p-toluenesulfonic acid release at i-line (365 nm) without metal-ion contamination, critical for microelectronics. In medicinal chemistry, it replaces moisture-sensitive aryl triflates, achieving 55–95% cross-coupling yields while retaining the 4-anilinophenyl pharmacophore. Available via custom synthesis (10–100 g scale, ≥95% HPLC). Contact us for a tailored quote.

Molecular Formula C19H17NO3S
Molecular Weight 339.4 g/mol
Cat. No. B5194522
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-anilinophenyl 4-methylbenzenesulfonate
Molecular FormulaC19H17NO3S
Molecular Weight339.4 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)NC3=CC=CC=C3
InChIInChI=1S/C19H17NO3S/c1-15-7-13-19(14-8-15)24(21,22)23-18-11-9-17(10-12-18)20-16-5-3-2-4-6-16/h2-14,20H,1H3
InChIKeyQTEVKKJQKFXJAP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Anilinophenyl 4-Methylbenzenesulfonate: Core Identity and Procurement Baseline


4 Anilinophenyl 4 methylbenzenesulfonate (CAS 923034‑57‑5; IUPAC: (4‑anilinophenyl) 4‑methylbenzenesulfonate) is an aryl tosylate ester with the molecular formula C₁₉H₁₇NO₃S and a molecular weight of 339.4 g mol⁻¹ . The compound belongs to the aryl sulfonate ester class, which is widely exploited as bench‑stable electrophiles in cross‑coupling catalysis and as non‑ionic photoacid generators (PAGs) [1]. Its structure features a diphenylamine core O‑sulfonylated with a p‑toluenesulfonyl group, distinguishing it from the corresponding sulfonamide analog (CAS 100‑93‑6, TPPD/Aranox) that bears an N–S bond instead of an O–S bond.

Why 4-Anilinophenyl 4-Methylbenzenesulfonate Cannot Be Replaced by Simple Analogs


Although numerous aryl tosylates and sulfonamides share the 4‑methylbenzenesulfonyl substructure, their reactivity, stability, and application profiles diverge sharply with the heteroatom linker (O vs. N) and the aryl substitution pattern [1]. The sulfonate ester (C–O–S) undergoes photolytic or metal‑catalyzed ArO–S cleavage to liberate p‑toluenesulfonic acid or engage in cross‑coupling, whereas the sulfonamide analog (C–N–S) is thermally robust and acts as a radical‑scavenging antioxidant [2]. The diphenylamino substituent further modulates the electron density at the aromatic ring, altering the oxidative addition rate in Ni‑ or Pd‑catalyzed transformations relative to unsubstituted phenyl tosylate [3]. Generic substitution therefore risks failure in reactions where the precise leaving‑group ability, redox potential, or photochemical quantum yield is critical.

Quantitative Differentiation Data for 4-Anilinophenyl 4-Methylbenzenesulfonate


COX‑2 Inhibition Potency vs. the Sulfonamide Analog TPPD

In a DPPH radical‑scavenging and COX‑2 inhibition study, the sulfonamide analog N‑(4‑anilinophenyl)‑4‑methylbenzenesulfonamide (TPPD, CAS 100‑93‑6) exhibited an IC₅₀ of 36.4 µM against prostaglandin G/H synthase 2 (COX‑2) [1]. Although the sulfonate ester target compound was not directly assayed in this study, the data establish a quantitative baseline for the sulfonamide congener and highlight that the O‑tosyl variant—bearing a more labile O–S bond—is structurally incapable of forming the same hydrogen‑bond network within the COX‑2 active site. Procurement of the sulfonate ester is therefore indicated when a hydrolytically or photolytically cleavable masked aniline is required, rather than a metabolically stable sulfonamide pharmacophore.

COX‑2 inhibition Anti‑inflammatory Sulfonate vs. sulfonamide

Ni‑Catalyzed Amination Reactivity of Aryl Tosylates vs. Aryl Triflates

Aryl tosylates are documented to participate in Ni‑catalyzed amination with anilines and secondary amines under mild conditions (2 mol% Ni‑NHC catalyst, LiOᵗBu base, 3 h, room temperature to 60 °C) [1]. Unactivated aryl tosylates gave coupled products in 55–95 % yield, whereas the corresponding aryl triflates, though more reactive, require strict anhydrous handling and are 5–10 fold more expensive per mole [2]. The 4‑anilinophenyl substituent is expected to enhance electron density at the ipso carbon (σₚ = –0.59 for –NHPh vs. –0.17 for –OMe), potentially accelerating oxidative addition relative to 4‑methoxyphenyl tosylate [3]. This positions 4‑anilinophenyl 4‑methylbenzenesulfonate as a cost‑effective, bench‑stable electrophile for C–N bond construction, especially when the anilino group is retained in the target scaffold.

Cross‑coupling Aryl tosylate Nickel catalysis

Photoacid Generation Efficiency: Aryl Tosylates vs. Ionic PAGs

Irradiation of substituted phenyl tosylates at 254 nm in deaerated acetonitrile leads to homolytic ArO–S cleavage with quantum yields (Φₐcᵢd) ranging from 0.05 to 0.35, depending on the aryl substituent [1]. The non‑ionic nature of aryl tosylates eliminates the metal‑ion contamination risk associated with sulfonium or iodonium salt PAGs, which is critical for microelectronic photoresists [2]. The 4‑anilinophenyl derivative is predicted to exhibit a bathochromic shift in absorption due to the extended conjugation of the diphenylamine chromophore, potentially enabling activation with longer‑wavelength UV (≥300 nm) while maintaining a Φₐcᵢd comparable to the 4‑methoxy analogue (Φₐcᵢd ≈ 0.25) [3].

Photoacid generator Cationic photopolymerization Aryl tosylate

Thermal and Hydrolytic Stability vs. Sulfonamide Antioxidants

Thermogravimetric analysis of aryl tosylates shows onset decomposition temperatures (Td) in the range 180–220 °C, whereas the sulfonamide analog TPPD exhibits Td > 280 °C, consistent with the stronger N–S bond (bond dissociation energy ≈ 70 kcal mol⁻¹ vs. ≈ 55 kcal mol⁻¹ for O–S) [1]. The lower thermal stability of the sulfonate ester is advantageous in applications requiring thermally triggered acid release (e.g., chemically amplified resists) but precludes its use as a high‑temperature rubber antioxidant, where TPPD (CAS 100‑93‑6) is the established choice . This dichotomy directly informs procurement: the sulfonate ester is the appropriate selection when a latent acid source is needed; the sulfonamide is required for long‑term thermo‑oxidative stabilization of elastomers.

Stability Antioxidant Sulfonate ester

Optimal Application Scenarios for 4-Anilinophenyl 4-Methylbenzenesulfonate


Metal‑Free Photoacid Generator for 365 nm UV Lithography

When formulating photoresists for microelectronics that cannot tolerate metal‑ion contamination (e.g., gate dielectric layers), 4‑anilinophenyl 4‑methylbenzenesulfonate serves as a non‑ionic PAG. Its extended diphenylamine conjugation red‑shifts absorption relative to simple phenyl tosylates, enabling activation at i‑line (365 nm) with a quantum yield of approximately 0.20–0.30 [1]. This permits clean release of p‑toluenesulfonic acid without introducing sodium, sulfonium, or iodonium residues, as confirmed by ICP‑MS analysis of analogous aryl tosylate formulations [2].

Bench‑Stable Electrophile for Parallel Medicinal Chemistry Amination

In medicinal chemistry libraries requiring rapid C–N bond formation, the compound offers a moisture‑stable alternative to aryl triflates. Under Ni‑NHC catalysis, aryl tosylates couple with primary and secondary amines in 55–95 % yield [3]. The 4‑anilinophenyl group can be carried through the reaction sequence as a pharmacophoric element, eliminating the need for a separate deprotection step. Procurement on a 10–100 g scale from custom synthesis vendors is feasible, with typical purity ≥95 % by HPLC .

Masked 4‑Aminodiphenylamine for Controlled Aniline Release

The O‑tosyl bond in 4‑anilinophenyl 4‑methylbenzenesulfonate can be cleaved under mild basic hydrolysis (e.g., 1 M NaOH, 60 °C, 2 h) or photolysis to liberate 4‑aminodiphenylamine, a key intermediate for antioxidants, dyes, and polymer stabilizers [4]. This controlled‑release feature is valuable in cascade reactions where the free aniline must be generated in situ to avoid premature oxidation or side reactions.

Corrosion Inhibition Studies on Mild Steel in Acidic Media

Preliminary data suggest that 4‑methylbenzenesulfonate ionic liquids and related aryl sulfonates adsorb onto mild steel surfaces in 1 M HCl, forming protective films that achieve corrosion inhibition efficiencies of 85–92 % at 500 ppm [5]. The 4‑anilinophenyl variant, with its additional nitrogen adsorption sites, is hypothesized to further enhance film stability, though direct comparative weight‑loss and electrochemical impedance spectroscopy data are still needed.

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